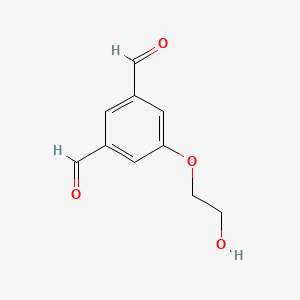
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of two aldehyde groups and a hydroxyethoxy substituent on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde typically involves the reaction of 5-hydroxyisophthalic acid with ethylene glycol under acidic conditions to form the hydroxyethoxy derivative. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(2-Hydroxyethoxy)benzene-1,3-dicarboxylic acid.
Reduction: 5-(2-Hydroxyethoxy)benzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aldehyde groups, which can react with amines to form fluorescent Schiff bases.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its bifunctional nature.
作用機序
The mechanism of action of 5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde is primarily based on its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, followed by the elimination of water to form an imine. This property makes it useful in various biochemical assays and as a cross-linking agent in polymer chemistry .
類似化合物との比較
Similar Compounds
5-Hydroxybenzene-1,3-dicarbaldehyde: Lacks the hydroxyethoxy group, making it less soluble in water.
5-Methoxybenzene-1,3-dicarbaldehyde: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.
5-(2-Methoxyethoxy)benzene-1,3-dicarbaldehyde: Similar structure but with a methoxyethoxy group, which may influence its chemical behavior.
Uniqueness
5-(2-Hydroxyethoxy)benzene-1,3-dicarbaldehyde is unique due to its hydroxyethoxy substituent, which enhances its solubility in polar solvents and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
500567-75-9 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
5-(2-hydroxyethoxy)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O4/c11-1-2-14-10-4-8(6-12)3-9(5-10)7-13/h3-7,11H,1-2H2 |
InChIキー |
BVIZNOPRWIHONX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C=O)OCCO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
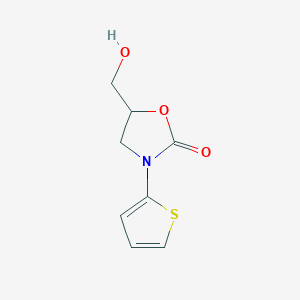
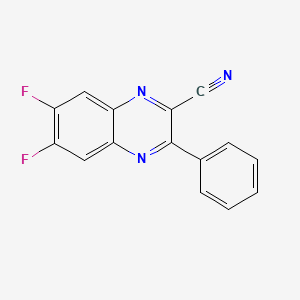
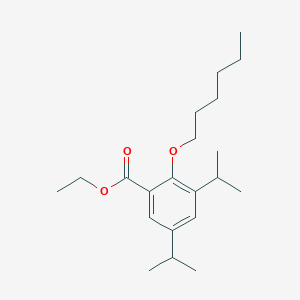
![3-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,2-dione](/img/structure/B14237344.png)
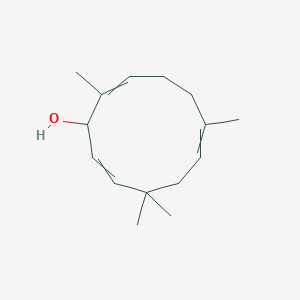

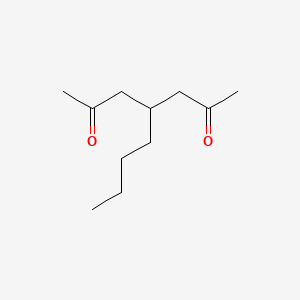
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

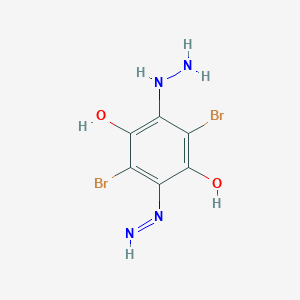
![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
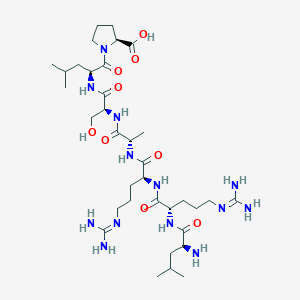
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
